Potassium (3-((tert-butoxycarbonyl)amino)cyclobutyl)trifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

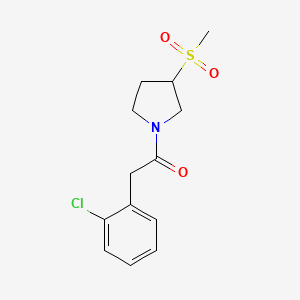

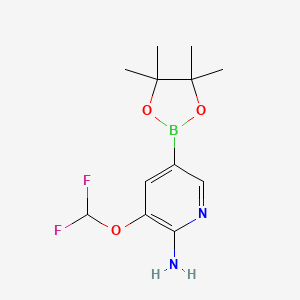

Potassium (3-((tert-butoxycarbonyl)amino)cyclobutyl)trifluoroborate is a chemical compound with the molecular formula C10H18BF3KNO2 . It is a solid substance that appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18BF3NO2.K/c1-10(2,3)17-9(16)15-8-4-7(5-8)6-11(12,13)14;/h7-8H,4-6H2,1-3H3,(H,15,16);/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis

This compound has a molecular weight of 291.16 . It is a solid at 20 degrees Celsius . It has a melting point of 181 °C and is slightly soluble in water .Aplicaciones Científicas De Investigación

Radical Pathway Promoted Arylation

Potassium tert-butoxide has been found to mediate intramolecular cyclization of aryl ethers, amines, and amides efficiently under microwave irradiation, providing products in high regioisomeric ratios. This process, involving single-electron transfer to initiate aryl radical formation followed by ring expansion, demonstrates the compound's role in promoting arylation via radical pathways (Roman, Takahashi, & Charette, 2011).

Trifluoromethylation Reactions

The compound serves as a stable source of CF(3) nucleophiles in copper-catalyzed trifluoromethylation reactions, allowing the conversion of various aryl iodides into corresponding benzotrifluorides. Its stability and ease of handling highlight its utility in facilitating trifluoromethylation under mild conditions (Knauber, Arikan, Röschenthaler, & Goossen, 2011).

Hybrid Supramolecular Assemblies

In the context of hybrid materials, the compound contributes to the formation of supramolecular salts featuring supercation [K+ ⊂ 2] and superanion components. This showcases its potential in the creation of innovative materials that benefit from its structural properties (Gattuso et al., 2006).

Catalytic Activity in Polymerization

Alkali-metal compounds stabilized by aryloxo groups, synthesized using reactions with sodium and potassium metals, demonstrate significant catalytic activity for L-lactide polymerization. This highlights the compound's relevance in synthesizing polymers with high molecular weights, offering insights into its utility in materials science (Jie et al., 2011).

Suzuki-Miyaura Cross-Couplings

Potassium [1-(tert-butoxycarbonyl)-1H-indol-2-yl]tri-fluoroborate has been effectively used in Suzuki-type coupling reactions, demonstrating its efficiency with various aryl and hetaryl bromides. This underscores its role in facilitating cross-coupling reactions, a cornerstone in synthetic organic chemistry (Kassis, Bénéteau, Mérour, & Routier, 2009).

Safety and Hazards

This compound is labeled with the signal word “Warning” and has several hazard statements: it causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .

Propiedades

IUPAC Name |

potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-7-4-6(5-7)10(11,12)13;/h6-7H,4-5H2,1-3H3,(H,14,15);/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBDMEGZXFSNSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CC(C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BF3KNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2715962.png)

![N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2715965.png)

![3-Methyl-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2715966.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2715969.png)

![3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2715971.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B2715973.png)

![4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2715974.png)

![dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2715977.png)

![6-isobutyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2715981.png)